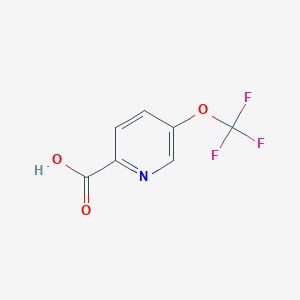

5-(Trifluoromethoxy)pyridine-2-carboxylic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-(trifluoromethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)14-4-1-2-5(6(12)13)11-3-4/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEFAEXUUBIUIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30600678 | |

| Record name | 5-(Trifluoromethoxy)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102771-66-4 | |

| Record name | 5-(Trifluoromethoxy)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethoxy)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(Trifluoromethoxy)pyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 5-(trifluoromethoxy)pyridine-2-carboxylic acid, a crucial intermediate in the development of novel pharmaceuticals and agrochemicals. This document details the primary synthetic routes, providing in-depth experimental protocols and quantitative data to support research and development efforts.

Introduction

This compound, also known as 5-(trifluoromethoxy)picolinic acid, is a heterocyclic building block of significant interest in medicinal chemistry and materials science. The incorporation of the trifluoromethoxy (-OCF3) group into the pyridine ring imparts unique physicochemical properties, including increased lipophilicity, metabolic stability, and altered electronic characteristics, which can enhance the biological activity and pharmacokinetic profile of derivative compounds.

Primary Synthetic Pathway

The most viable and commonly referenced synthetic route to this compound proceeds through a two-step process, starting from the commercially available 2-chloro-5-hydroxypyridine. The key intermediate, 2-bromo-5-(trifluoromethoxy)pyridine, is first synthesized and then converted to the final carboxylic acid.

Diagram of the Primary Synthetic Pathway

Caption: Primary synthesis route for this compound.

Step 1: Synthesis of 2-Bromo-5-(trifluoromethoxy)pyridine

The initial phase of the synthesis involves the conversion of 2-chloro-5-hydroxypyridine to the key intermediate, 2-bromo-5-(trifluoromethoxy)pyridine. This transformation is achieved through a two-reaction sequence: trifluoromethoxylation followed by a halogen exchange reaction.

Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethoxy)pyridine

A detailed protocol for the synthesis of the trifluoromethoxy intermediate has been described. The reaction involves the treatment of 2-chloro-5-hydroxypyridine with a trifluoromethylating agent under basic conditions.

Experimental Protocol: Synthesis of 2-Bromo-5-(trifluoromethoxy)pyridine

The conversion of 2-chloro-5-(trifluoromethoxy)pyridine to 2-bromo-5-(trifluoromethoxy)pyridine is a critical step. A general and efficient method for this halogen exchange has been reported.[1]

Reaction: 2-chloro-5-(trifluoromethoxy)pyridine and bromotrimethylsilane are dissolved in propionitrile and heated to reflux for 24 hours.[1]

Quantitative Data:

| Reactant | Molar Eq. |

| 2-Chloro-5-(trifluoromethoxy)pyridine | 1.0 |

| Bromotrimethylsilane | 2.0 |

| Propionitrile | Solvent |

| Product | Yield | Boiling Point |

| 2-Bromo-5-(trifluoromethoxy)pyridine | 81% | 63-66°C (14 mbar)[1] |

Purification: The reaction mixture is purified by vacuum distillation to afford the pure product as a colorless oil.[1]

Step 2: Carboxylation of 2-Bromo-5-(trifluoromethoxy)pyridine

The final step in the synthesis is the introduction of a carboxylic acid group at the 2-position of the pyridine ring. This is typically achieved through a Grignard reaction followed by carboxylation with carbon dioxide.

Experimental Workflow: Grignard Reaction and Carboxylation

Caption: Workflow for the carboxylation of the bromo-intermediate.

Experimental Protocol: Synthesis of this compound

General Procedure:

-

Grignard Reagent Formation: To a stirring suspension of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of 2-bromo-5-(trifluoromethoxy)pyridine in anhydrous THF is added dropwise. The reaction is typically initiated with a small crystal of iodine or by gentle heating. The mixture is then stirred at reflux until the magnesium is consumed.

-

Carboxylation: The freshly prepared Grignard reagent is cooled to a low temperature (e.g., -78 °C) and then treated with an excess of dry carbon dioxide (either as a gas bubbled through the solution or by pouring the Grignard solution onto crushed dry ice).

-

Workup and Isolation: The reaction mixture is allowed to warm to room temperature, and then quenched by the addition of an aqueous acid solution (e.g., 1 M HCl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude carboxylic acid can be purified by recrystallization or column chromatography.

Quantitative Data (Hypothetical, based on similar reactions):

| Reactant | Molar Eq. |

| 2-Bromo-5-(trifluoromethoxy)pyridine | 1.0 |

| Magnesium | 1.1 - 1.5 |

| Carbon Dioxide | Excess |

| Product | Expected Yield |

| This compound | 60-80% |

Alternative Synthetic Strategies

While the primary pathway is the most direct, other synthetic strategies could be considered, although they are less documented for this specific compound.

Palladium-Catalyzed Carbonylation

An alternative to the Grignard-based carboxylation is the palladium-catalyzed carbonylation of 2-bromo-5-(trifluoromethoxy)pyridine. This method involves the use of a palladium catalyst, a phosphine ligand, and carbon monoxide gas, often in the presence of a base and a nucleophile (e.g., water or an alcohol to form the ester). This approach may offer better functional group tolerance compared to the highly reactive Grignard reagents.

Diagram of the Palladium-Catalyzed Carbonylation Cycle

Caption: General catalytic cycle for palladium-catalyzed carbonylation.

Conclusion

The synthesis of this compound is a multi-step process that relies on the formation of a key 2-bromo-5-(trifluoromethoxy)pyridine intermediate. The subsequent carboxylation, primarily through a Grignard reaction, provides the final product. While alternative methods such as palladium-catalyzed carbonylation exist, the Grignard pathway is a well-established and reliable method for this class of transformation. The protocols and data presented in this guide are intended to provide a solid foundation for the successful laboratory-scale synthesis of this important building block. Researchers are encouraged to optimize reaction conditions for scale-up and to ensure safety when handling organometallic reagents and high-pressure gas reactions.

References

Technical Guide: Research Applications of BIMU-8 (CAS Number 102771-66-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIMU-8, identified by CAS number 102771-66-4, is a potent and selective 5-HT4 receptor agonist. This technical guide provides an in-depth overview of its core research applications, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows. BIMU-8 has emerged as a valuable pharmacological tool in several key research areas, primarily due to its ability to modulate cholinergic and respiratory functions. Its principal applications include the reversal of opioid-induced respiratory depression, enhancement of acetylcholine release, and induction of antinociception.

Physicochemical Properties and Receptor Affinity

While detailed physicochemical data is not extensively available in the public domain, BIMU-8 is characterized as an azabicycloalkyl benzimidazolone derivative. Its primary pharmacological activity is mediated through its high affinity and selectivity for the 5-HT4 receptor.

Table 1: Receptor Binding and Functional Potency of BIMU-8

| Parameter | Value | Species/Tissue | Reference |

| EC50 | 0.76 µM | Human colon circular smooth muscle | [1] |

Core Research Applications

Reversal of Opioid-Induced Respiratory Depression

A significant area of research for BIMU-8 is its potential to counteract the life-threatening respiratory depression caused by opioids, without compromising their analgesic effects.

Table 2: In Vivo Efficacy of BIMU-8 in Reversing Opioid-Induced Respiratory Depression

| Species | Opioid Used | BIMU-8 Dose | Key Findings | Reference |

| Goat | Etorphine | Not specified | Attenuated etorphine-induced respiratory compromise, improving respiratory rate, SpO2, and PaO2. | [2][3][4] |

| Rat | Fentanyl | Not specified | Reversed fentanyl-induced respiratory depression and apnea with no effect on analgesia. | [5] |

This protocol is based on the methodology described in the study by Zeiler et al. (2021).[2][3][4]

-

Animal Model: Seven healthy adult Boer goats.

-

Immobilization: Immobilize the goats with an intravenous injection of etorphine.

-

Treatment Administration: Five minutes post-etorphine administration, intravenously administer either BIMU-8 or a sterile water control in a randomized, blinded, crossover design.

-

Cardiorespiratory Monitoring:

-

Measure cardiorespiratory variables (heart rate, respiratory rate, arterial blood pressure, and SpO2) at one-minute intervals.

-

Monitoring should begin 4 minutes before etorphine administration and continue for 15 minutes after.

-

-

Arterial Blood Gas Analysis:

-

Collect arterial blood samples at baseline (before etorphine), after etorphine administration, and after BIMU-8 or control treatment.

-

Analyze the samples for PaO2, PaCO2, and pH to assess respiratory function.

-

-

Data Analysis: Compare the cardiorespiratory and blood gas parameters between the BIMU-8 and control groups to determine the efficacy of BIMU-8 in reversing opioid-induced respiratory compromise.

References

- 1. Differences in response to 5-HT4 receptor agonists and antagonists of the 5-HT4-like receptor in human colon circular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of cardiorespiratory effects of the selective 5-HT4 agonist BIMU-8 in etorphine-immobilised goats (Capra aegagrus hircus) in a randomized, blinded and controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of cardiorespiratory effects of the selective 5-HT4 agonist BIMU-8 in etorphine-immobilised goats (Capra aegagrus hircus) in a randomized, blinded and controlled trial (PHAIDRA - o:953) [phaidra.vetmeduni.ac.at]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. Advances in attenuating opioid-induced respiratory depression: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 5-(trifluoromethoxy)pyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical properties, along with detailed, adaptable experimental protocols for determining the solubility and stability of 5-(trifluoromethoxy)pyridine-2-carboxylic acid. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and a Related Analog

| Property | This compound | 5-(trifluoromethyl)pyridine-2-carboxylic acid (Analog) |

| CAS Number | 102771-66-4 | 80194-69-0 |

| Molecular Formula | C₇H₄F₃NO₃ | C₇H₄F₃NO₂ |

| Molecular Weight | 207.11 g/mol | 191.11 g/mol |

| Appearance | White to off-white solid | Pale brown powder |

| Melting Point | 123-125 °C | 133-137 °C[1][2] |

| Boiling Point (Predicted) | 257.0 ± 35.0 °C | 273.7 ± 40.0 °C[3][4] |

| Density (Predicted) | 1.527 ± 0.06 g/cm³ | 1.484 ± 0.06 g/cm³[3][4] |

| pKa (Predicted) | 3.29 ± 0.10 | 3.13 ± 0.10[3][4][5] |

| Water Solubility | Data not available | Slightly soluble[3][4][5] |

| Solubility in Organic Solvents | Data not available | DMSO (Slightly), Methanol (Slightly)[3][4] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | Keep in dark place, sealed in dry, room temperature[3][4] |

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of chemical compounds are provided below. These are generalized methods that can be adapted for the specific analysis of this compound.

Solubility Determination

The following are standard methodologies for assessing the kinetic and thermodynamic solubility of a compound.

This high-throughput method is suitable for early-stage drug discovery to quickly assess compound solubility.

Objective: To determine the kinetic solubility of a compound by measuring the concentration at which it precipitates from an aqueous buffer after being introduced from a DMSO stock solution.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent)

-

Plate shaker

-

UV/Vis microplate reader or nephelometer

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for a defined period (e.g., 2 hours)[6].

-

Detection:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering indicates precipitation[3][7].

-

UV/Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Measure the absorbance of the supernatant in each well at the compound's λmax. The concentration of the soluble compound is determined by comparing the absorbance to a standard curve.

-

This method determines the true equilibrium solubility of a compound and is crucial for later-stage development and formulation.

Objective: To determine the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.

Materials:

-

Solid this compound

-

Aqueous buffer (e.g., PBS at various pH values)

-

Vials with screw caps

-

Thermostatted shaker or rotator

-

Filtration device (e.g., 0.45 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4)[8].

-

Equilibration: Seal the vials and agitate them in a thermostatted shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached[1][8].

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method against a standard curve[9].

Stability Assessment

The following protocols outline methods for evaluating the chemical stability of a compound under various stress conditions, in line with ICH guidelines.

This study is essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.

Objective: To investigate the degradation of the compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade water, Methanol, and Acetonitrile

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 24 hours). Withdraw aliquots at various time points, neutralize with 0.1 M NaOH, and analyze by HPLC[10].

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period (e.g., 8 hours). Withdraw aliquots, neutralize with 0.1 M HCl, and analyze by HPLC[10][11].

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a specified period (e.g., 12 hours). Analyze aliquots by HPLC[10].

-

Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at a high temperature (e.g., 80°C) for 48 hours. At different time points, dissolve a sample and analyze by HPLC[10].

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be stored in the dark. Analyze both samples by HPLC[5][10][12][13].

Objective: To determine the stability of the compound in a specific solvent over time under defined storage conditions.

Procedure:

-

Solution Preparation: Prepare solutions of this compound at a known concentration in the solvent of interest (e.g., mobile phase for HPLC).

-

Storage: Store aliquots of the solution under various conditions (e.g., room temperature, refrigerated at 2-8°C, frozen at -20°C) and protected from light.

-

Analysis: Analyze the solutions at specified time intervals (e.g., 0, 6, 12, 24, 48 hours) using a validated HPLC method. Compare the results to a freshly prepared standard solution[14][15]. The solution is considered stable if the change in concentration is within an acceptable range (e.g., ±2%).

Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.

Caption: Workflow for determining kinetic and thermodynamic solubility.

Caption: Workflow for forced degradation stability testing.

References

- 1. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. biobostonconsulting.com [biobostonconsulting.com]

- 6. enamine.net [enamine.net]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. evotec.com [evotec.com]

- 10. benchchem.com [benchchem.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 13. database.ich.org [database.ich.org]

- 14. pharmaguru.co [pharmaguru.co]

- 15. pharmaguru.co [pharmaguru.co]

Introduction: The Rise of the Trifluoromethoxy Group in Medicinal Chemistry

An In-depth Technical Guide to Trifluoromethoxy-Substituted Heterocyclic Compounds for Researchers and Drug Development Professionals

In modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design to enhance the efficacy and pharmacokinetic properties of therapeutic candidates.[1] Among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly valuable substituent in the design of heterocyclic compounds.[2] Often described as a "super-halogen," the -OCF₃ group imparts a unique combination of electronic and physicochemical properties that can profoundly influence a molecule's behavior in biological systems.[3]

The trifluoromethoxy group is strongly electron-withdrawing and is one of the most lipophilic substituents used in drug design, with a Hansch lipophilicity parameter (π) of approximately +1.04.[4][5] This high lipophilicity enhances the ability of molecules to permeate biological membranes, which can lead to improved oral bioavailability and better distribution, including penetration of the blood-brain barrier.[4][6] Furthermore, compared to its common bioisostere, the methoxy (-OCH₃) group, the -OCF₃ group offers superior metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic breakdown by cytochrome P450 enzymes, reducing the likelihood of oxidative demethylation and prolonging the drug's half-life.[7][8] These combined properties make trifluoromethoxy-substituted heterocycles a highly promising class of molecules in the development of new pharmaceuticals and agrochemicals.[9]

Synthetic Strategies for Trifluoromethoxylation of Heterocycles

The synthesis of trifluoromethoxy-substituted heterocycles has historically been a significant challenge due to the instability of the trifluoromethoxide anion.[5] However, recent advances have led to the development of more robust and user-friendly protocols.

A prominent strategy involves a two-step sequence: the O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives followed by an intramolecular OCF₃ migration.[10] This approach utilizes bench-stable reagents like Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), is operationally simple, and demonstrates high functional-group tolerance.[10][11] The reaction typically proceeds by treating an N-hydroxyacetamido precursor with Togni reagent II in the presence of a mild base, followed by heating to induce the rearrangement, affording ortho-trifluoromethoxylated aniline derivatives which are versatile building blocks.[11]

Another effective method involves the reaction of heterocyclic N-oxides with trifluoromethyl triflate (TFMT). In this approach, TFMT acts as a bifunctional reagent, first activating the N-oxide to make it more electrophilic and then serving as the source for the trifluoromethoxy group.[12] Other modern techniques, including those using visible light photoredox catalysis, have also emerged, providing milder conditions for the formation of the C-OCF₃ bond on various heteroaromatic scaffolds.[13]

Quantitative Data: Structure-Activity Relationship (SAR) Studies

The substitution of a methoxy group with a trifluoromethoxy group can have a dramatic, and sometimes non-intuitive, effect on biological activity. Comparative studies are crucial for understanding the structure-activity relationships.

Case Study: Inhibition of AAA ATPase p97

The AAA+ ATPase p97 is a key regulator of protein homeostasis and a target in cancer therapy. A study on 5-substituted indole inhibitors of p97 revealed the significant impact of bioisosteric replacement at the C-5 position. The trifluoromethoxy-analogue was found to be a better biochemical match for the trifluoromethyl-substituted lead compound than a pentafluorosulfanyl-analogue.[10]

Table 1: SAR Data for 5-Substituted Indole Inhibitors of p97

| Compound | R¹ Substituent | IC₅₀ (µM)[10] |

|---|---|---|

| 1 | -OCH₃ (Methoxy) | > 10 |

| 2 | -OCF₃ (Trifluoromethoxy) | 4.6 ± 0.2 |

| 3 | -CH₃ (Methyl) | 0.019 ± 0.001 |

| 4 | -CF₃ (Trifluoromethyl) | 4.5 ± 0.2 |

| 5 | -NO₂ (Nitro) | 0.012 ± 0.001 |

Data from exploratory SAR studies in an ADPGlo assay.[10]

Case Study: Inhibition of Hypoxia Inducible Factor-1 (HIF-1) Pathway

In a series of benzopyran-based inhibitors of the HIF-1 pathway, replacing a 4'-methoxy group on the C ring with a 4'-trifluoromethoxy moiety resulted in a complete loss of activity, highlighting the sensitivity of the target's binding pocket to electronic and steric changes.[13]

Table 2: SAR Data for Benzopyran-Based HIF-1 Pathway Inhibitors

| Compound | R³ Substituent | IC₅₀ (µM)[13] |

|---|---|---|

| 4a | 4'-OCH₃ (Methoxy) | 1.0 |

| 4b | 4'-OCF₃ (Trifluoromethoxy) | > 5 |

IC₅₀ values determined for inhibitory effects on HIF-1-mediated transcription in human glioma cells.[13]

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 4-Acetamido-3-(trifluoromethoxy)benzoate

This protocol is adapted from a reported user-friendly method for synthesizing ortho-trifluoromethoxylated aniline derivatives.[11]

Step 1: O-Trifluoromethylation

-

Inside a nitrogen-atmosphere glovebox, add methyl 4-(N-hydroxyacetamido)benzoate (1.00 equiv), Cs₂CO₃ (10.0 mol%), and Togni reagent II (1.20 equiv) to an oven-dried round-bottom flask containing a magnetic stir bar.

-

Add chloroform (0.1 M) to the flask.

-

Seal the flask and stir the reaction mixture at room temperature for 12 hours. Note: This reaction is oxygen-sensitive.[11]

-

After completion, concentrate the reaction mixture in vacuo using a rotary evaporator.

-

Purify the crude product via flash column chromatography (eluting with hexanes:dichloromethane) to afford methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.[11]

Step 2: OCF₃-Migration

-

Dissolve the product from Step 1 in nitromethane (0.05 M) in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to 120 °C and stir for 1 hour.[11]

-

Cool the reaction mixture to room temperature and concentrate in vacuo.

-

Purify the crude product with flash column chromatography (eluting with hexanes:EtOAc) to afford the final product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate.[11]

Protocol 2: In Vitro p97 ATPase Inhibition Assay

This protocol outlines a general procedure for determining the IC₅₀ values of inhibitors against p97 ATPase activity using a malachite green-based colorimetric assay that detects released inorganic phosphate (Pi).[4][12]

Materials:

-

Purified recombinant human p97 protein.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 1 mM EDTA, 0.01% Triton X-100.[4]

-

ATP solution (e.g., 1 mM stock, pH 7.5).

-

Test inhibitor compounds dissolved in DMSO.

-

BIOMOL Green reagent (or similar malachite green-based detection reagent).

-

96-well microplate.

Procedure:

-

Enzyme Preparation: Dilute the p97 stock solution in Assay Buffer to the desired working concentration (e.g., to achieve a final reaction concentration of 25 nM).[12]

-

Reaction Setup:

-

Add 30 µL of the diluted p97 enzyme solution to each well of a 96-well plate.[4]

-

For inhibitor wells, add 10 µL of the test compound at various concentrations (serially diluted).

-

For control wells (100% activity), add 10 µL of DMSO.

-

Include "no enzyme" control wells containing Assay Buffer instead of the enzyme solution for background subtraction.[4]

-

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[12]

-

Reaction Initiation: Start the ATPase reaction by adding 10 µL of ATP solution to each well (final reaction volume 50 µL). The final ATP concentration should be near the Kₘ (e.g., 250-330 µM).[4][12]

-

Reaction Incubation: Incubate the plate at room temperature for an optimized period (e.g., 15-35 minutes) to ensure the reaction is within the linear range.[4]

-

Reaction Termination and Detection:

-

Measurement: Read the absorbance at 635 nm using a microplate reader.[4]

-

Data Analysis:

-

Subtract the average absorbance of the "no enzyme" control from all other readings.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Application in Signaling Pathways: Targeting p97 in Protein Homeostasis

Trifluoromethoxy-substituted heterocyclic compounds are often developed as inhibitors of key nodes in cellular signaling. The AAA+ ATPase p97 is a critical enzyme that functions as a "segregase," utilizing the energy from ATP hydrolysis to extract ubiquitinated proteins from larger complexes or cellular structures.[8][14] This action is essential for numerous downstream pathways, most notably Endoplasmic Reticulum-Associated Degradation (ERAD) and the Ubiquitin-Proteasome System (UPS).[8] In cancer cells, which have high protein synthesis rates, these pathways are under constant stress. Inhibition of p97 leads to the accumulation of misfolded, ubiquitinated proteins, triggering terminal ER stress and apoptosis, making it an attractive target for cancer therapy.[2]

References

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of riluzole (2-amino-6-trifluoromethoxy benzothiazole) on striatal neurochemical markers in the rat, with special reference to the dopamine, choline, GABA and glutamate synaptosomal high affinity uptake systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase domains - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Examining the Structure-activity Relationship of Benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural insights of the p97/VCP AAA+ ATPase: How adapter interactions coordinate diverse cellular functionality - PMC [pmc.ncbi.nlm.nih.gov]

Absence of Theoretical Studies on 5-(trifluoromethoxy)pyridine-2-carboxylic acid; A Technical Overview of the Closely Related 5-(trifluoromethyl)pyridine-2-carboxylic acid

Disclaimer: As of late 2025, a thorough review of scientific literature and chemical databases reveals a significant absence of theoretical or experimental studies specifically focused on 5-(trifluoromethoxy)pyridine-2-carboxylic acid . While a CAS number (102771-66-4) for this compound exists, indicating its potential synthesis, no published research detailing its properties, reactivity, or computational analysis is currently available.

In light of this, and to provide relevant insights for researchers and drug development professionals, this technical guide will focus on the closely related and well-documented analogue, 5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 80194-69-0). The theoretical and experimental data presented for this analogue can serve as a valuable reference point and a foundational framework for potential future studies on the trifluoromethoxy derivative. The substitution of a trifluoromethyl (-CF3) group with a trifluoromethoxy (-OCF3) group can lead to significant differences in electronic properties, lipophilicity, and metabolic stability, all of which are critical in drug design.

Introduction to 5-(trifluoromethyl)pyridine-2-carboxylic acid

5-(Trifluoromethyl)pyridine-2-carboxylic acid is a fluorinated heterocyclic compound that has garnered considerable interest in medicinal chemistry and materials science.[1] The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic structure and physicochemical properties of the pyridine ring, making it a valuable building block in the synthesis of novel bioactive molecules.[1] It serves as a key intermediate in the development of pharmaceuticals, particularly as an inhibitor of β-secretase (BACE), and in the agrochemical industry.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 5-(trifluoromethyl)pyridine-2-carboxylic acid is presented below. This information is crucial for its identification, characterization, and use in further synthetic applications.

| Property | Value | Reference |

| Molecular Formula | C7H4F3NO2 | [1] |

| Molecular Weight | 191.11 g/mol | [1] |

| CAS Number | 80194-69-0 | [1] |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | 146-148 °C | |

| pKa | 3.13 ± 0.10 (Predicted) | |

| Solubility | Slightly soluble in water |

Note: Some data, such as pKa, are predicted and have not been experimentally determined in the cited literature.

Theoretical and Computational Chemistry Workflow

While no specific theoretical studies on 5-(trifluoromethyl)pyridine-2-carboxylic acid were found, a typical computational chemistry workflow to investigate its properties would involve the following steps. This workflow can be adapted for the yet-to-be-studied this compound.

References

Methodological & Application

"synthesis of 5-(trifluoromethoxy)pyridine-2-carboxylic acid from 5-hydroxypyridine-2-carboxylic acid"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-(trifluoromethoxy)pyridine-2-carboxylic acid, a valuable building block in pharmaceutical and agrochemical research. The synthesis commences with the readily available starting material, 5-hydroxypyridine-2-carboxylic acid. The protocol outlines a three-stage process: protection of the carboxylic acid functionality via esterification, subsequent trifluoromethoxylation of the hydroxyl group, and final deprotection to yield the desired product. This application note includes detailed experimental procedures, a summary of expected quantitative data, and a visual representation of the synthetic workflow.

Introduction

The trifluoromethoxy (-OCF3) group is of significant interest in medicinal chemistry due to its unique electronic properties, high lipophilicity, and metabolic stability. Its incorporation into molecular scaffolds can profoundly influence their biological activity and pharmacokinetic profiles. The target molecule, this compound, serves as a key intermediate in the synthesis of various bioactive compounds. The following protocol details a reliable synthetic route starting from 5-hydroxypyridine-2-carboxylic acid.

Overall Reaction Scheme

Experimental Protocols

Step 1: Protection of the Carboxylic Acid (Esterification)

The carboxylic acid group of 5-hydroxypyridine-2-carboxylic acid is first protected as a methyl ester to prevent interference in the subsequent trifluoromethoxylation step.

Protocol: Synthesis of Methyl 5-hydroxypyridine-2-carboxylate

-

Reagents and Materials:

-

5-hydroxypyridine-2-carboxylic acid

-

Methanol (MeOH)

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Suspend 5-hydroxypyridine-2-carboxylic acid (1.0 eq) in methanol (10 mL per 1 g of starting material) in a round-bottom flask equipped with a magnetic stir bar.

-

Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the suspension while stirring.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 65°C).

-

Maintain the reaction at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 5-hydroxypyridine-2-carboxylate.

-

The crude product can be purified by column chromatography on silica gel if necessary.

-

Step 2: Trifluoromethoxylation of the Hydroxyl Group

This protocol utilizes a two-step, one-pot procedure involving the formation of a xanthate intermediate followed by treatment with a fluorinating agent to introduce the trifluoromethoxy group.

Protocol: Synthesis of Methyl 5-(trifluoromethoxy)pyridine-2-carboxylate

-

Reagents and Materials:

-

Methyl 5-hydroxypyridine-2-carboxylate

-

O-Phenyl chlorothionoformate

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Hydrofluoric acid-pyridine complex (70% HF)

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

Nitrogen atmosphere

-

Dry glassware

-

Schlenk line or equivalent inert atmosphere setup

-

-

Procedure:

-

Part A: Xanthate Formation

-

Dissolve methyl 5-hydroxypyridine-2-carboxylate (1.0 eq) in anhydrous dichloromethane (15 mL per 1 g of starting material) in a dry, nitrogen-flushed round-bottom flask.

-

Add pyridine (1.2 eq) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add O-phenyl chlorothionoformate (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude xanthate is typically used in the next step without further purification.

-

-

Part B: Trifluoromethoxylation

-

In a fume hood, carefully add the crude xanthate from the previous step to a solution of hydrofluoric acid-pyridine complex (10 eq HF) in a suitable fluoropolymer reaction vessel at -78°C (dry ice/acetone bath).

-

Slowly add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (2.5 eq) portion-wise to the reaction mixture, maintaining the temperature below -70°C.

-

Stir the reaction at -78°C for 1 hour and then allow it to slowly warm to room temperature overnight.

-

Carefully quench the reaction by pouring it into a stirred mixture of ice and saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution (1 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 5-(trifluoromethoxy)pyridine-2-carboxylate.

-

-

Step 3: Deprotection of the Methyl Ester (Hydrolysis)

The final step involves the hydrolysis of the methyl ester to yield the target carboxylic acid.

Protocol: Synthesis of this compound

-

Reagents and Materials:

-

Methyl 5-(trifluoromethoxy)pyridine-2-carboxylate

-

Lithium hydroxide (LiOH), 1 M aqueous solution

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

Dissolve methyl 5-(trifluoromethoxy)pyridine-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v, 10 mL per 1 g of ester).

-

Add 1 M aqueous lithium hydroxide solution (1.5 eq) to the stirred solution.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 1 M aqueous hydrochloric acid.

-

A precipitate of the product should form. If not, extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

If a precipitate forms, filter the solid, wash with cold water, and dry under vacuum.

-

If extracted, combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

-

Data Presentation

| Step | Product | Starting Material | Reagents | Typical Yield (%) | Purity (%) (by HPLC) |

| 1 | Methyl 5-hydroxypyridine-2-carboxylate | 5-hydroxypyridine-2-carboxylic acid | MeOH, H₂SO₄ | 85-95 | >95 |

| 2 | Methyl 5-(trifluoromethoxy)pyridine-2-carboxylate | Methyl 5-hydroxypyridine-2-carboxylate | O-Phenyl chlorothionoformate, Pyridine, HF-Pyridine, DBDMH | 50-70 | >95 |

| 3 | This compound | Methyl 5-(trifluoromethoxy)pyridine-2-carboxylate | LiOH, THF, H₂O, HCl | 90-98 | >98 |

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for 5-(Trifluoromethoxy)picolinic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 5-(trifluoromethoxy)picolinic acid scaffold in medicinal chemistry. Due to the limited publicly available data on the direct therapeutic applications of 5-(trifluoromethoxy)picolinic acid, this document focuses on a closely related and well-documented clinical candidate, Bimiralisib (PQR309) . Bimiralisib is a derivative of 5-(trifluoromethyl)pyridin-2-amine and serves as an exemplary case study for the development of potent kinase inhibitors from trifluoromethyl-substituted pyridine scaffolds.

Introduction to Trifluoromethyl-Substituted Pyridines in Drug Discovery

The incorporation of a trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) group into a pyridine ring is a common strategy in medicinal chemistry to enhance a molecule's therapeutic potential. These fluorine-containing moieties can significantly improve metabolic stability, membrane permeability, and binding affinity to biological targets. The picolinic acid backbone provides a versatile scaffold for further chemical modifications to optimize pharmacological properties. While direct applications of 5-(trifluoromethoxy)picolinic acid are not extensively documented in current literature, its structural analogs, such as those derived from 5-(trifluoromethyl)pyridine, have led to the discovery of promising clinical candidates.

Case Study: Bimiralisib (PQR309) - A Dual PI3K/mTOR Inhibitor

Bimiralisib (PQR309) is a potent, orally bioavailable, and brain-penetrant pan-class I phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor that has been evaluated in clinical trials for the treatment of various cancers.[1][2] Its chemical structure, 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine, highlights the importance of the trifluoromethyl-pyridine core in achieving high potency and desirable drug-like properties.

Mechanism of Action: Bimiralisib targets the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism.[3][4][5] Dysregulation of this pathway is a common feature in many human cancers. By dually inhibiting both PI3K and mTOR, bimiralisib can effectively shut down this pro-survival signaling network, leading to the inhibition of tumor growth and induction of apoptosis.[1]

Quantitative Data

The following tables summarize the in vitro inhibitory activity of Bimiralisib (PQR309) against various PI3K isoforms and mTOR, as well as its anti-proliferative effects in cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Bimiralisib (PQR309)

| Target | IC50 (nM) |

| PI3Kα | 33 |

| PI3Kβ | 661 |

| PI3Kγ | 708 |

| PI3Kδ | 451 |

| mTOR | 89 |

| PI3Kα (E542K mutant) | 63 |

| PI3Kα (E545K mutant) | 136 |

| PI3Kα (H1047R mutant) | 36 |

Data sourced from MedChemExpress and Cayman Chemical.[6][7]

Table 2: Anti-proliferative Activity of Bimiralisib (PQR309) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| U87 | Glioblastoma | 0.008617 - 0.6002 |

| U251 | Glioblastoma | 0.008617 - 0.6002 |

| HK-1 | Nasopharyngeal Carcinoma (WT PIK3CA) | 0.01342 |

| C666-1 | Nasopharyngeal Carcinoma (WT PIK3CA) | 0.01495 |

Data sourced from a study on nasopharyngeal carcinoma.[8]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the PI3K/Akt/mTOR signaling pathway and a general experimental workflow for evaluating inhibitors like Bimiralisib.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by Bimiralisib.

References

Application Notes and Protocols: 5-(Trifluoromethyl)pyridine-2-carboxylic Acid in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)pyridine-2-carboxylic acid is a pivotal building block in the synthesis of modern agrochemicals. The incorporation of the trifluoromethyl (CF₃) group onto the pyridine scaffold significantly enhances the biological efficacy, metabolic stability, and bioavailability of the resulting molecules. These advantageous properties have led to the development of a new generation of potent herbicides, insecticides, and fungicides. This document provides detailed application notes and a representative protocol for the utilization of 5-(trifluoromethyl)pyridine-2-carboxylic acid in the synthesis of agrochemical candidates, primarily focusing on the formation of bioactive amide derivatives.

Note: The vast majority of scientific literature refers to "5-(trifluoromethyl)pyridine-2-carboxylic acid" as the key intermediate in agrochemical synthesis. It is presumed that this is the intended compound for these application notes.

Data Presentation: Biological Activity of 5-(Trifluoromethyl)pyridine Amide Derivatives

The primary application of 5-(trifluoromethyl)pyridine-2-carboxylic acid in agrochemical synthesis is its conversion into various N-substituted amides. The biological activity of these derivatives is highly dependent on the nature of the amine substituent. The following table summarizes the representative biological activities of novel amide compounds derived from trifluoromethylpyridine carboxylic acids, as reported in recent studies.

| Compound Type | Target Organism | Activity Type | Quantitative Data | Reference |

| Trifluoromethylpyridine Thioether Amide (E3) | Plutella xylostella | Insecticidal | 75% activity | [1] |

| Trifluoromethylpyridine Thioether Amide (E11) | Plutella xylostella | Insecticidal | 70% activity | [1] |

| Trifluoromethylpyridine Thioether Amide (E24) | Plutella xylostella | Insecticidal | 70% activity | [1] |

| Trifluoromethylpyridine Sulfoxide Amide (G2) | Plutella xylostella | Insecticidal | 75% activity | [1] |

| Trifluoromethylpyridine Sulfone Amide (F10) | Xanthomonas oryzae pv. oryzae | Antibacterial | EC₅₀ = 83 mg L⁻¹ | [1] |

| N-bis-heterocyclic ethyl trifluoromethylpyridine amide | Various insect pests | Insecticidal | >80% activity at 200 mg/L against multiple species | [2] |

Experimental Protocols

The following is a representative protocol for the synthesis of N-substituted amides from 5-(trifluoromethyl)pyridine-2-carboxylic acid. This procedure is a generalized method based on standard amide coupling techniques commonly employed in agrochemical research.

Protocol: Synthesis of N-Aryl-5-(trifluoromethyl)pyridine-2-carboxamide

1. Objective: To synthesize an N-aryl-5-(trifluoromethyl)pyridine-2-carboxamide via amide bond formation between 5-(trifluoromethyl)pyridine-2-carboxylic acid and a substituted aniline.

2. Materials:

-

5-(Trifluoromethyl)pyridine-2-carboxylic acid

-

Substituted Aniline (e.g., 2-amino-N-ethylbenzenethioamide)

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) as an activating agent

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Triethylamine (TEA) or Pyridine as a base

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Chromatography supplies (silica gel, solvents)

3. Procedure:

-

Step 1: Activation of the Carboxylic Acid

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add thionyl chloride (1.2 eq.) or phosphorus oxychloride (1.2 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and remove the solvent and excess activating agent under reduced pressure using a rotary evaporator. The resulting crude acid chloride is used directly in the next step.

-

-

Step 2: Amide Coupling Reaction

-

Dissolve the crude acid chloride from Step 1 in fresh anhydrous DCM.

-

In a separate flask, dissolve the substituted aniline (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

-

Cool the aniline solution to 0°C.

-

Slowly add the acid chloride solution to the stirred aniline solution dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC.

-

-

Step 3: Work-up and Purification

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-5-(trifluoromethyl)pyridine-2-carboxamide.

-

4. Characterization:

-

Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Assess the purity of the compound by HPLC.

Mandatory Visualizations

Here are the diagrams illustrating the synthetic pathway and experimental workflow.

Caption: Synthetic pathway for an agrochemical amide from 5-(trifluoromethyl)pyridine-2-carboxylic acid.

Caption: Experimental workflow for the synthesis of trifluoromethylpyridine amides.

References

Application Notes and Protocols for Amide Coupling with 5-(Trifluoromethoxy)pyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the amide coupling of 5-(trifluoromethoxy)pyridine-2-carboxylic acid with primary and secondary amines. Amide bond formation is a critical transformation in medicinal chemistry and drug discovery. The presence of the electron-withdrawing trifluoromethoxy group on the pyridine ring can influence the reactivity of the carboxylic acid, making the selection of appropriate coupling conditions crucial for achieving high yields and purity.

These protocols outline the use of common and effective coupling reagents, offering guidance on reaction setup, monitoring, workup, and purification.

Comparative Analysis of Common Amide Coupling Conditions

The selection of a suitable coupling reagent is paramount for the successful synthesis of amides from this compound. The following table summarizes various established methods, providing a comparative overview of reaction conditions and expected yields based on analogous systems with electron-deficient carboxylic acids and amines.

| Coupling Reagent/Method | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |

| HATU | DIPEA or Et₃N | DMF or CH₂Cl₂ | 0 to 23 | 2 - 16 | 75 - 95+ | Highly efficient and rapid, often the first choice for challenging couplings.[1] Pre-activation of the carboxylic acid is recommended. |

| EDC/HOBt | DIPEA or Et₃N | DMF or CH₂Cl₂ | 0 to 23 | 12 - 48 | 60 - 85 | A cost-effective and widely used method. The addition of HOBt minimizes side reactions and racemization.[2][3] |

| SOCl₂ / Et₃N | Et₃N | CH₂Cl₂ or Toluene | 0 to 23 (amine addition) | 2 - 16 | 30 - 60 | Involves the formation of a highly reactive acyl chloride intermediate. Requires careful handling of thionyl chloride.[4] |

| DCC/DMAP | (DMAP acts as base) | CH₂Cl₂ | 23 | 4 - 42 | 13 - 28 | Can be effective, but the dicyclohexylurea (DCU) byproduct can complicate purification.[2] |

| BOP-Cl | Et₃N | CH₂Cl₂ | 23 | 48 | ~28 | A phosphonium-based reagent, can be sluggish for electron-deficient substrates.[2] |

Experimental Workflow

The general workflow for the amide coupling of this compound is depicted below. This process involves the activation of the carboxylic acid followed by the nucleophilic attack of the amine.

Caption: General workflow for amide coupling.

Detailed Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol is recommended for achieving high yields, especially with less reactive amines.

Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary) (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Base Addition: Add DIPEA (2.0 - 3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Amine Addition: To the stirred solution, add the amine (1.1 eq).

-

Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x), followed by brine (1x).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Amide Coupling using EDC/HOBt

This protocol provides a reliable and cost-effective method for amide bond formation.

Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary) (1.1 eq)

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

-

HOBt (1-Hydroxybenzotriazole) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq). Dissolve the solids in anhydrous DMF.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Reagent Addition: Add EDC·HCl (1.2 eq) to the stirred solution in one portion. Slowly add DIPEA (2.0 - 3.0 eq) dropwise to the reaction mixture.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.[4]

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Signaling Pathway and Mechanism of Activation

The formation of the amide bond proceeds via the activation of the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The diagram below illustrates the activation of a carboxylic acid using HATU, a common uronium-based coupling reagent.

Caption: Activation of a carboxylic acid with HATU.

In this mechanism, the base deprotonates the carboxylic acid to form a carboxylate anion. This anion then attacks the HATU reagent to form a highly reactive OAt-activated ester. The amine subsequently attacks the activated ester, leading to a tetrahedral intermediate which then collapses to form the stable amide bond and releases 1-hydroxy-7-azabenzotriazole (HOAt) as a byproduct.

References

- 1. Amide Synthesis [fishersci.co.uk]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for 5-(Trifluoromethyl)pyridine-2-carboxylic Acid in Organometallic Chemistry

Introduction

5-(Trifluoromethyl)pyridine-2-carboxylic acid is a versatile heterocyclic ligand that has garnered interest in organometallic chemistry and drug development. The presence of the electron-withdrawing trifluoromethyl group and the pyridine-2-carboxylic acid moiety allows for the formation of stable metal complexes with interesting electronic and steric properties. This document provides an overview of its application in the synthesis of metal complexes, with a focus on a Zinc(II) complex, and discusses its potential in biological applications. This compound is also recognized as a key intermediate in the synthesis of various pharmaceuticals, including β-secretase (BACE) inhibitors.[1][2][3][4]

Synthesis of a Zn(II) Metal Complex

The synthesis of a Zinc(II) complex using 5-(trifluoromethyl)pyridine-2-carboxylic acid (Htpc) as a ligand has been reported, yielding colorless block crystals of [Zn(tpc)₂(H₂O)₂].[5][6] This complex demonstrates the chelating ability of the ligand through its nitrogen and oxygen atoms.

Experimental Protocol: Synthesis of [Zn(tpc)₂(H₂O)₂]

Materials:

-

5-(trifluoromethyl)pyridine-2-carboxylic acid (Htpc)

-

Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)

-

Distilled water

-

Teflon-lined stainless steel jar (15 mL)

-

Oven

Procedure:

-

A mixture of Zn(OAc)₂·2H₂O (0.1 mmol) and Htpc (0.1 mmol) is prepared.

-

The mixture is added to a 15 mL Teflon-lined stainless steel jar containing 5 mL of distilled water.

-

The jar is sealed and heated in an oven at 160 °C for 3 days.

-

After 3 days, the oven is turned off, and the jar is allowed to cool to room temperature.

-

The resulting colorless block crystals are collected by filtration.

-

The crystals are washed five times with distilled water.

-

The final product is dried at room temperature.[6]

Yield: 40.4% (based on Htpc)[6]

Characterization Data

The synthesized complex, [Zn(tpc)₂(H₂O)₂], has been characterized using single-crystal X-ray diffraction and IR spectroscopy.

Table 1: Selected Crystallographic and Analytical Data for [Zn(tpc)₂(H₂O)₂]

| Parameter | Value |

| Molecular Formula | C₁₄H₁₀F₆N₂O₆Zn |

| Coordination Mode | N, O chelated coordination |

| O-Zn-N Bond Angles | 79.55(9)° to 100.55(9)° |

| N-Zn-N Bond Angle | 173.79(11)° |

| Elemental Analysis | |

| Calculated (%) | C, 34.88; H, 2.08; N, 5.81 |

| Found (%) | C, 34.90; H, 2.10; N, 5.85 |

Data sourced from Zhu et al., 2024.[6]

Table 2: Key IR Spectral Data for [Zn(tpc)₂(H₂O)₂]

| Wavenumber (cm⁻¹) | Assignment |

| 3267 | w |

| 1665 | m |

| 1490 | m |

| 1380 | m |

| 1109 | w |

| 939 | w |

| 694 | w |

| 506 | w |

w = weak, m = medium. Data sourced from Zhu et al., 2024.[6]

Application in Biological Systems

The Zinc(II) complex of 5-(trifluoromethyl)pyridine-2-carboxylic acid has been investigated for its interaction with biological macromolecules, suggesting its potential in drug development.

Interaction with Bovine Serum Albumin (BSA)

Studies have shown that [Zn(tpc)₂(H₂O)₂] can bind to bovine serum albumin (BSA). The binding process is spontaneous, and the primary forces involved are hydrogen bonding and van der Waals forces.[5][6] The binding constants are in the range of 10⁵–10⁶ L mol⁻¹.[5]

Interaction with Calf Thymus DNA (CT-DNA)

The complex has also been shown to interact with calf thymus DNA (CT-DNA) through an intercalation mode. This mode of binding was confirmed by ethidium bromide (EB) competition experiments.[5][6] The N, O chelating structure of the complex is thought to enhance its binding properties with these biological macromolecules.[5][6]

Experimental Workflows and Diagrams

Synthesis of [Zn(tpc)₂(H₂O)₂]

The following diagram illustrates the workflow for the hydrothermal synthesis of the Zinc(II) complex.

Caption: Workflow for the synthesis of [Zn(tpc)₂(H₂O)₂].

Ligand-Metal Coordination

The coordination of the 5-(trifluoromethyl)pyridine-2-carboxylate ligand to the Zinc(II) center is a key feature of the resulting complex.

Caption: Coordination of the tpc ligand to the Zn(II) center.

Conclusion

5-(Trifluoromethyl)pyridine-2-carboxylic acid serves as a competent N,O-chelating ligand in organometallic synthesis, forming stable complexes with transition metals such as Zinc(II). The resulting complexes exhibit interesting biological interaction profiles, suggesting potential applications in medicinal chemistry and drug design. The protocols and data presented here provide a foundation for further research into the coordination chemistry and applications of this and structurally related fluorinated pyridine ligands.

References

- 1. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 5-(Trifluoromethyl)pyridine-2-carboxylic acid | 80194-69-0 [chemicalbook.com]

- 3. 5-(Trifluoromethyl)pyridine-2-carboxylic acid, 95% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. H64937.03 [thermofisher.com]

- 5. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. chemimpex.com [chemimpex.com]

Application Notes and Protocols for the Quantification of Trifluoromethoxy-Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethoxy-substituted pyridines are increasingly important structural motifs in medicinal chemistry and agrochemistry. The trifluoromethoxy group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Accurate and precise quantification of these compounds is crucial for various stages of drug discovery and development, including reaction monitoring, purity assessment, and formulation analysis.

These application notes provide detailed protocols for the quantitative analysis of trifluoromethoxy-substituted pyridines using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

General Sample Preparation

Effective sample preparation is critical for accurate and reproducible results. The goal is to extract the analyte of interest from the sample matrix and remove any interfering substances.[1]

Protocol 1: Solid Sample Dissolution

-

Weighing: Accurately weigh the solid sample containing the trifluoromethoxy-substituted pyridine.

-

Dissolution: Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water). The choice of solvent will depend on the solubility of the analyte and the requirements of the analytical method.

-

Sonication: Sonicate the sample for 10-15 minutes to ensure complete dissolution.

-

Filtration: Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could interfere with the analysis or damage the analytical instrumentation.[2]

-

Dilution: Dilute the filtered solution to a concentration within the calibration range of the analytical method.

Protocol 2: Liquid Sample Extraction (e.g., from a reaction mixture)

-

Quenching: If necessary, quench the reaction with a suitable reagent.

-

Liquid-Liquid Extraction (LLE):

-

Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to the aqueous reaction mixture.

-

Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

-

Collect the organic layer containing the analyte.

-

Repeat the extraction process 2-3 times to maximize recovery.

-

-

Drying: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

-

Evaporation: Evaporate the solvent under reduced pressure to concentrate the analyte.

-

Reconstitution: Reconstitute the residue in a known volume of a suitable solvent for analysis.

Analytical Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For trifluoromethoxy-substituted pyridines, a reversed-phase HPLC method with UV detection is often suitable.

Application Note: HPLC-UV for Quantification

This method is ideal for routine analysis and purity determination of synthesized trifluoromethoxy-substituted pyridine compounds. The choice of a C18 column provides good retention and separation of moderately polar compounds. The mobile phase composition can be adjusted to optimize the separation of specific isomers or related impurities.

Experimental Protocol: HPLC-UV

-

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

Diode Array Detector (DAD) or UV-Vis detector[3]

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[3]

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water[3]

-

Mobile Phase B: Acetonitrile[3]

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min[3]

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 254 nm (or the λmax of the specific trifluoromethoxy-substituted pyridine)

-

Data Presentation: HPLC-UV Method Validation (Example Data)

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Visualization: HPLC Analysis Workflow

Caption: Workflow for HPLC analysis of trifluoromethoxy-substituted pyridines.

Analytical Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly useful for analyzing complex mixtures and for trace-level quantification. Trifluoromethoxy-substituted pyridines are generally amenable to GC analysis.[4][5]

Application Note: GC-MS for Trace Analysis and Impurity Profiling

This method is highly sensitive and selective, making it suitable for the determination of trifluoromethoxy-substituted pyridines at low concentrations and for the identification and quantification of process-related impurities. The mass spectrometer provides structural information, confirming the identity of the analyte and any co-eluting peaks.

Experimental Protocol: GC-MS

-

Instrumentation:

-

Gas chromatograph with a split/splitless injector

-

Mass spectrometer (e.g., single quadrupole or triple quadrupole)

-

-

Chromatographic Conditions:

-

Column: Capillary column suitable for polar compounds (e.g., AT-210, 30 m x 0.53 mm ID, 1.0 µm film thickness)[4]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Injector Temperature: 250 °C

-

Injection Mode: Split (split ratio 50:1) or Splitless for trace analysis

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes[4]

-

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Full Scan for qualitative analysis and impurity identification, Selected Ion Monitoring (SIM) for quantitative analysis.

-

Data Presentation: GC-MS Method Validation (Example Data)

| Parameter | Result |

| Linearity (r²) | > 0.998 |

| Range | 0.1 - 50 µg/mL |

| Limit of Detection (LOD) | 0.02 µg/mL |

| Limit of Quantification (LOQ) | 0.08 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 5% |

Visualization: GC-MS Analysis Workflow

Caption: Workflow for GC-MS analysis of trifluoromethoxy-substituted pyridines.

Analytical Method 3: Quantitative ¹⁹F NMR (qNMR) Spectroscopy

¹⁹F qNMR is a powerful primary analytical method for the quantification of fluorinated compounds. Since the ¹⁹F nucleus has a 100% natural abundance and a wide chemical shift range, it often provides simple, well-resolved spectra with low background interference.[6]

Application Note: ¹⁹F qNMR for Purity Assessment and Reference Standard Characterization

This method is highly accurate and precise, making it ideal for the purity assessment of bulk materials and the characterization of reference standards without the need for a specific standard of the analyte.[7] An internal standard with a known purity and a ¹⁹F signal that does not overlap with the analyte is used for quantification.

Experimental Protocol: ¹⁹F qNMR

-

Instrumentation:

-

NMR spectrometer with a fluorine probe

-

-

Sample Preparation:

-

Accurately weigh a known amount of the trifluoromethoxy-substituted pyridine sample.

-

Accurately weigh a known amount of a suitable internal standard (e.g., 3,5-Bis(trifluoromethyl)benzoic acid).[7]

-

Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

-

NMR Acquisition Parameters:

-

Pulse Program: A simple pulse-acquire sequence is typically sufficient.

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation. A longer delay (e.g., 30-60 seconds) is recommended for high accuracy.[8]

-